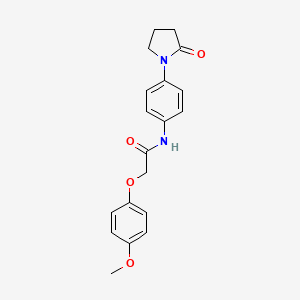
2-(4-methoxyphenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide, also known as MPAA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MPAA is a synthetic compound that belongs to the class of acetamides and is known for its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide is not fully understood. However, studies have shown that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound has neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-methoxyphenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide in lab experiments is its unique chemical structure, which allows for the modulation of various signaling pathways. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful dosage and administration.
Direcciones Futuras
There are several future directions for research on 2-(4-methoxyphenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide. One direction is to study its potential therapeutic applications in other fields of medicine, such as cardiovascular disease and metabolic disorders. Another direction is to study the structure-activity relationship of this compound to develop more potent and selective compounds. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
2-(4-methoxyphenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide can be synthesized by reacting 4-aminophenol with 2-(4-methoxyphenoxy)acetyl chloride in the presence of triethylamine. The resulting product is then reacted with 4-(2-oxopyrrolidin-1-yl)aniline in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-8-10-17(11-9-16)25-13-18(22)20-14-4-6-15(7-5-14)21-12-2-3-19(21)23/h4-11H,2-3,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFMJOJEKCGOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide dioxalate](/img/structure/B2618920.png)

![9H-pyrido[2,3-b]indol-7-ol](/img/structure/B2618922.png)
![N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2618924.png)
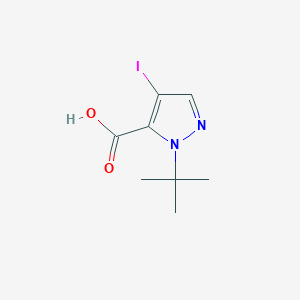

![4,7-Dimethyl-2-(naphthalen-1-ylmethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2618931.png)
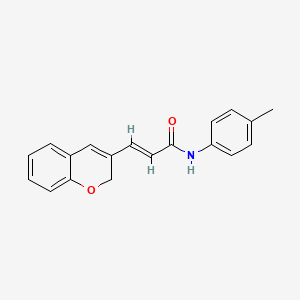
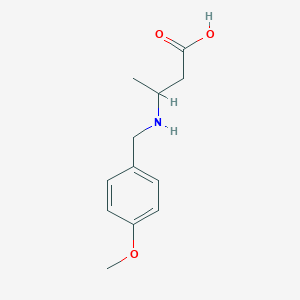
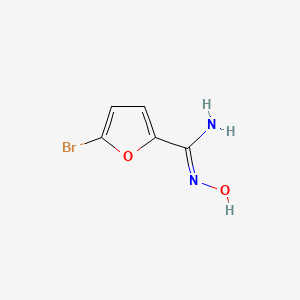

![3-(4-fluorophenoxy)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2618939.png)
![N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide](/img/structure/B2618940.png)
![2-(4-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)phenoxy)acetamide](/img/structure/B2618942.png)